molecular formula C11H21O3P B032877 [(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester CAS No. 104701-95-3

[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester

Cat. No. B032877
M. Wt: 232.26 g/mol
InChI Key: DELDOTLENOAILT-SXGHKVHISA-N
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Description

“[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester” is a chemical compound with the molecular formula C11H21O3P . It is also known as (2E,4E)-1-diethoxyphosphoryl-4-methylhexa-2,4-diene .


Synthesis Analysis

The synthesis of esters like “[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester” often involves esterification reactions, which are among the most important reactions in modern organic synthesis . Photocatalytic strategies have also been used to synthesize esters . The reaction mechanisms involve mainly single electron transfer, energy transfer, or other radical procedures .


Molecular Structure Analysis

The molecular structure of “[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester” can be represented as a 2D Mol file or a computed 3D SD file .

Scientific Research Applications

Helicity Induction in Polymers

  • Application : Helicity induction in poly(phenylacetylene)s bearing phosphonic acid residues.
  • Details : Phosphonic acid derivatives, including esters, were used to create polymers with one-handed helical conformations upon complexation with chiral amines, demonstrating potential in chiral materials and optical applications.
  • Reference : (Onouchi et al., 2004).

Synthesis of Organic Compounds

  • Application : Synthesis of 1-methyl-1-(N-substituted carbamoyl- and thiocarbamoyl-amino) alkanephosphonic acids-diethyl esters.
  • Details : Demonstrates the chemical versatility of phosphonic acid diethyl esters in producing a range of organic compounds, which could have implications in medicinal chemistry and agrichemistry.
  • Reference : (Lachkova et al., 1993).

Boronic Acid Derivatives

  • Application : Study of multifunctional compounds with aminophosphonic acid and boronic acid groups.
  • Details : Research on compounds where aminophosphonic acid groups are introduced into boronic acids, leading to new applications in synthetic chemistry and potentially in biomedical fields.
  • Reference : (Zhang et al., 2017).

Multi-Component Synthesis

  • Application : Multi-component synthesis of (2-amino-3-cyano-4H-chromen-4-yl) phosphonic acid diethyl ester.
  • Details : Illustrates the use of phosphonic acid diethyl esters in facilitating multi-component chemical reactions, which is important in streamlining synthetic processes in chemistry.
  • Reference : (Gaikwad et al., 2011).

Radiochemistry

  • Application : First application of the Horner–Wadsworth–Emmons reaction in 18F-chemistry.
  • Details : Use of benzylic phosphonic acid esters in synthesizing 18F-labelled stilbenes, indicating potential applications in radiopharmaceuticals and imaging.
  • Reference : (Gester et al., 2007).

Synthesis of Phosphonates

  • Application : Synthesis of novel tris phosphonates with antimicrobial activity.
  • Details : Creation of phosphonic acid diethyl ester derivatives with potential applications in antimicrobial treatments.
  • Reference : (Kumar et al., 2011).

properties

IUPAC Name

(2E,4E)-1-diethoxyphosphoryl-4-methylhexa-2,4-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21O3P/c1-5-11(4)9-8-10-15(12,13-6-2)14-7-3/h5,8-9H,6-7,10H2,1-4H3/b9-8+,11-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELDOTLENOAILT-SXGHKVHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC=CC(=CC)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(C/C=C/C(=C/C)/C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester
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[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester
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[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester
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[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester
Reactant of Route 6
[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester

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